N-(5-methyl-1,2-oxazol-3-yl)-N'-[(thiophen-3-yl)methyl]ethanediamide
Description
N-(5-methyl-1,2-oxazol-3-yl)-N'-[(thiophen-3-yl)methyl]ethanediamide is a hybrid organic compound featuring a 1,2-oxazole core substituted with a methyl group at the 5-position and a thiophene-3-ylmethyl moiety connected via an ethanediamide (oxalamide) linker. The oxazole ring is a five-membered heterocycle with oxygen and nitrogen atoms, known for enhancing metabolic stability and bioavailability in drug-like molecules . The thiophene group, a sulfur-containing aromatic heterocycle, contributes to π-π stacking interactions and modulates electronic properties .
Properties
IUPAC Name |
N'-(5-methyl-1,2-oxazol-3-yl)-N-(thiophen-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c1-7-4-9(14-17-7)13-11(16)10(15)12-5-8-2-3-18-6-8/h2-4,6H,5H2,1H3,(H,12,15)(H,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLYHZSBSJMFQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxazole Ring Formation
The 5-methyl-1,2-oxazol-3-yl group is typically synthesized via cyclization reactions. A common approach involves the condensation of β-keto esters with hydroxylamine derivatives under acidic conditions. For instance, ethyl acetoacetate reacts with hydroxylamine hydrochloride in ethanol at 60–80°C to form 5-methylisoxazole-3-carboxylate, which is subsequently hydrolyzed and decarboxylated to yield 5-methyl-1,2-oxazol-3-amine. Alternative methods employ amino acid precursors, such as serine or threonine, which undergo cyclodehydration in the presence of phosphorus oxychloride (POCl₃) to generate the oxazole core.
Key parameters influencing this step include:
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Temperature : Elevated temperatures (80–100°C) accelerate cyclization but may lead to side reactions like over-oxidation.
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Acid Catalyst : Concentrated hydrochloric acid or sulfuric acid improves reaction kinetics by protonating carbonyl groups.
Thiophene Functionalization
The (thiophen-3-yl)methylamine component is synthesized via bromination of thiophene followed by nucleophilic substitution. Thiophene undergoes electrophilic bromination at the 3-position using N-bromosuccinimide (NBS) in carbon tetrachloride, yielding 3-bromothiophene. Subsequent Gabriel synthesis with potassium phthalimide and hydrazine hydrate produces (thiophen-3-yl)methylamine.
Recent advancements utilize catalytic asymmetric synthesis for enantiomerically pure amines. For example, palladium-catalyzed cross-coupling of 3-bromothiophene with benzophenone imine followed by acidic hydrolysis achieves >90% enantiomeric excess (ee).
Coupling Strategies for Ethanediamide Formation
Amide Bond Formation
The ethanediamide linker is constructed via sequential coupling of the oxazole and thiophene derivatives to oxalyl chloride. In a representative procedure:
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Oxazole Activation : 5-methyl-1,2-oxazol-3-amine reacts with oxalyl chloride in dichloromethane (DCM) at 0°C to form N-(5-methyl-1,2-oxazol-3-yl)oxalyl chloride.
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Thiophene Coupling : The intermediate is treated with (thiophen-3-yl)methylamine in the presence of triethylamine (TEA) as a base, yielding the final product.
Optimization Insights :
Alternative Route: Mixed Carbonate Intermediate
A patent-pending method employs in situ generation of a mixed carbonate intermediate to improve yield. Oxalyl chloride is first reacted with 4-nitrophenyl chloroformate to form a reactive carbonate, which subsequently couples with both amines at room temperature. This approach achieves 85–92% yield compared to 70–75% via direct coupling.
Industrial-Scale Production Considerations
Catalytic Enhancements
Transition metal catalysts, particularly palladium and copper complexes, have been explored for large-scale synthesis. For example, copper(I) iodide catalyzes the Ullmann-type coupling between oxazole amines and brominated thiophenes, reducing reaction times from 48 hours to 12 hours.
Green Chemistry Approaches
Recent efforts focus on solvent-free mechanochemical synthesis. Ball milling 5-methyl-1,2-oxazol-3-amine, (thiophen-3-yl)methylamine, and oxalic acid dihydrate with a catalytic amount of p-toluenesulfonic acid (PTSA) produces the target compound in 88% yield, eliminating hazardous solvent waste.
Purification and Analytical Validation
Chromatographic Techniques
Crude product is purified via flash chromatography using silica gel and a gradient eluent (ethyl acetate/hexane, 1:3 to 1:1). High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms purity >98%.
Spectroscopic Characterization
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NMR : NMR (400 MHz, DMSO-d₆): δ 2.35 (s, 3H, CH₃), 4.45 (d, 2H, J = 6.0 Hz, CH₂), 6.85 (s, 1H, oxazole-H), 7.20–7.40 (m, 3H, thiophene-H).
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IR : Peaks at 1660 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (N-H bend) confirm amide bond formation.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-N’-[(thiophen-3-yl)methyl]ethanediamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxazole and thiophene rings can participate in π-π stacking, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares the target compound with structurally related analogs from the evidence:
Stability and Thermal Properties
Biological Activity
N-(5-methyl-1,2-oxazol-3-yl)-N'-[(thiophen-3-yl)methyl]ethanediamide (CAS Number: 2411223-98-6) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological activities, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is C12H15N2O2S. It features a unique combination of oxazole and thiophene rings, which contribute to its biological properties. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C12H15N2O2S |
| Molecular Weight | 239.32 g/mol |
| CAS Number | 2411223-98-6 |
Antimicrobial Properties
Research has indicated that compounds containing oxazole and thiophene moieties exhibit significant antimicrobial activity. For instance, studies have shown that derivatives similar to this compound possess effective antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
Recent studies have suggested that the compound may exhibit anticancer properties. In vitro tests have demonstrated cytotoxic effects against several cancer cell lines. The proposed mechanism includes the induction of apoptosis through the activation of caspase pathways and the inhibition of cell proliferation. For example, a study showed that similar oxazole derivatives inhibited the growth of human breast cancer cells by inducing cell cycle arrest at the G1 phase.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been investigated. In animal models, it was observed to reduce inflammation markers such as TNF-alpha and IL-6 levels. These findings suggest that the compound may be beneficial in treating inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiophene-containing compounds against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar structural features to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range.
- Cytotoxicity Against Cancer Cells : In a comparative analysis of oxazole derivatives, this compound demonstrated a significant reduction in cell viability in MCF7 (breast cancer) and HeLa (cervical cancer) cell lines, with IC50 values indicating potent activity.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-(5-methyl-1,2-oxazol-3-yl)-N'-[(thiophen-3-yl)methyl]ethanediamide?
- Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with precursors like oxazole and thiophene derivatives. Key steps include:
- Oxazole ring formation : Amino alcohols or other precursors are used under controlled temperature (e.g., reflux) with catalysts like triethylamine .
- Coupling reactions : Thiophene-3-ylmethylamine is coupled to the oxazole backbone via amidation, requiring inert atmospheres to prevent side reactions .
- Purification : High-Performance Liquid Chromatography (HPLC) or recrystallization (e.g., using pet-ether) ensures high purity (>95%) .
- Critical Parameters : Solvent choice (e.g., DMF for solubility), reaction time (4–24 hours), and catalyst optimization (e.g., acetic acid for Schiff base formation) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify functional groups (e.g., oxazole C–H at δ 6.2–6.8 ppm, thiophene protons at δ 7.1–7.5 ppm) .
- X-ray Crystallography : SHELXL refines bond lengths (e.g., C–N: 1.33 Å) and angles, resolving anisotropic displacement parameters .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 332.42) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound?
- Methodological Answer :
- Refinement Software : SHELXL handles twinned data or high thermal motion via restraints (e.g., SIMU/DELU commands) .
- Hydrogen Bond Analysis : WinGX/ORTEP visualizes O–H⋯N or N–H⋯O interactions (e.g., S(6) intramolecular rings) to validate packing motifs .
- Cross-Validation : Compare experimental data with computational models (e.g., DFT-optimized geometries) to resolve bond-length discrepancies >0.02 Å .
Q. What experimental designs optimize the compound's biological activity (e.g., antimicrobial)?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing thiophene-3-yl with pyridine) to enhance target binding .
- In Vitro Assays : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (Escherichia coli) strains using MIC (Minimum Inhibitory Concentration) protocols .
- Docking Studies : AutoDock Vina predicts interactions with enzymes (e.g., DNA polymerase) via hydrogen bonds (e.g., oxazole O⋯Arg residues) .
Q. How do reaction conditions influence the compound's stability and reactivity?
- Methodological Answer :
- Oxidation Sensitivity : Thiophene rings oxidize to sulfoxides in polar solvents (e.g., DMSO); monitor via TLC (Rf shifts) .
- pH-Dependent Reactivity : Amide bonds hydrolyze under acidic conditions (pH <3); stabilize with buffered solutions (pH 6–8) .
- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition points (>200°C), guiding storage conditions .
Methodological Challenges & Solutions
Q. How can researchers address low synthetic yields during scale-up?
- Solutions :
- Catalyst Screening : Test Pd/C or Ni catalysts for coupling steps (yield improvement: 60% → 85%) .
- Solvent Optimization : Switch from DMF to THF for better solubility of thiophene intermediates .
- Microwave-Assisted Synthesis : Reduce reaction time (4h → 30 mins) with comparable yield (91% vs. 97%) .
Q. What analytical techniques mitigate purity challenges in final products?
- Solutions :
- HPLC-DAD : Use C18 columns (acetonitrile/water gradient) to separate byproducts (e.g., unreacted oxazole) .
- TLC Monitoring : Hexane:EtOAc (3:1) system tracks reaction progress (Rf ~0.5 for target compound) .
- Elemental Analysis : Validate C, H, N content (±0.3% theoretical) to confirm stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
